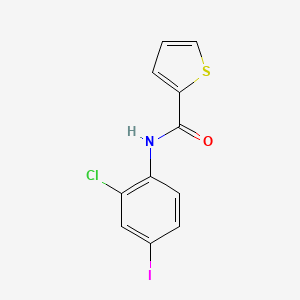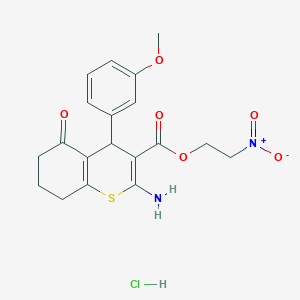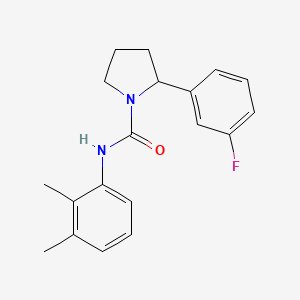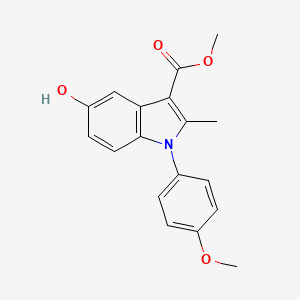![molecular formula C18H18N2O3 B6137369 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as MBB, is a synthetic compound that belongs to the benzoxazole family. It is a potent and selective inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex that regulates calcium uptake in the mitochondria. MBB has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
作用機序
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide exerts its effects by selectively inhibiting the mitochondrial calcium uniporter, a protein complex that regulates calcium uptake in the mitochondria. By doing so, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide prevents the excessive accumulation of calcium in the mitochondria, which can lead to mitochondrial dysfunction, oxidative stress, and cell death. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to improve mitochondrial function, reduce reactive oxygen species production, and protect against calcium-induced toxicity in various cell types.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have a range of biochemical and physiological effects in different systems. In neurons, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to protect against calcium-induced toxicity, reduce oxidative stress, and improve mitochondrial function. In cancer cells, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In the heart, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to improve cardiac function, reduce myocardial infarction size, and protect against ischemia-reperfusion injury.
実験室実験の利点と制限
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. It is a highly selective inhibitor of the mitochondrial calcium uniporter, making it a valuable tool for studying the role of calcium in mitochondrial function and cell death. However, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments.
将来の方向性
There are several future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide. One potential application is in the treatment of neurodegenerative disorders, where N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has shown promising results in animal models. Further studies are needed to determine the efficacy and safety of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in human trials. Another future direction is in the development of new cancer therapies, where N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has shown potential as a sensitizer for chemotherapy. Future studies should focus on optimizing the dose and timing of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in combination with chemotherapy. Finally, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide may also have potential applications in the treatment of cardiovascular diseases, where it has shown promising results in animal models. Further studies are needed to determine the optimal dose and administration route of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in human trials.
合成法
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide involves the reaction of 4-methoxyaniline with 2-amino-5-bromobenzoxazole in the presence of a base to form the intermediate product, which is then reacted with butanoyl chloride to yield N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide. The overall synthesis process is relatively simple and efficient, making it suitable for large-scale production.
科学的研究の応用
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases. In neurodegenerative disorders, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to protect neurons from calcium-induced toxicity and improve mitochondrial function, suggesting its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In cancer, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to inhibit the growth and proliferation of cancer cells by targeting the mitochondrial calcium uniporter, making it a promising candidate for cancer therapy. In cardiovascular diseases, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models, indicating its potential use in the treatment of heart diseases.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-4-17(21)19-13-7-10-16-15(11-13)20-18(23-16)12-5-8-14(22-2)9-6-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEDCHBEEGNNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)

![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)

methanone](/img/structure/B6137324.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)

